Bezeotermin alfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

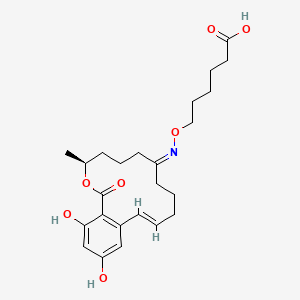

C24H33NO7 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid |

InChI |

InChI=1S/C24H33NO7/c1-17-9-8-12-19(25-31-14-7-3-6-13-22(28)29)11-5-2-4-10-18-15-20(26)16-21(27)23(18)24(30)32-17/h4,10,15-17,26-27H,2-3,5-9,11-14H2,1H3,(H,28,29)/b10-4+,25-19-/t17-/m0/s1 |

InChI Key |

YKFZFNYWFDMOTH-QTDPZHDSSA-N |

Isomeric SMILES |

C[C@H]1CCC/C(=N\OCCCCCC(=O)O)/CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |

Canonical SMILES |

CC1CCCC(=NOCCCCCC(=O)O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

Bezeotermin Alfa: A Deep Dive into the Molecular Mechanisms of Osteoblast Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bezeotermin alfa, a recombinant human bone morphogenetic protein-2 (rhBMP-2), is a potent osteoinductive agent pivotal in the clinical management of bone healing and regeneration. Its efficacy lies in its remarkable ability to stimulate the differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on the intricate signaling pathways that govern osteoblast differentiation. This document is intended to serve as a comprehensive resource, detailing the core scientific principles, experimental validation, and quantitative outcomes associated with this compound's therapeutic activity.

Core Mechanism of Action: Signaling Pathways in Osteoblast Differentiation

The biological activity of this compound is initiated by its binding to specific serine/threonine kinase receptors on the cell surface of osteoprogenitor cells. This interaction triggers a cascade of intracellular signaling events, primarily through the canonical Smad pathway and several non-canonical, Smad-independent pathways. These pathways converge to regulate the expression of key transcription factors that drive the osteogenic lineage commitment and maturation.

Receptor Binding and Complex Formation

This compound, a homodimer, initiates signaling by binding to two types of cell surface receptors: Bone Morphogenetic Protein Receptor Type I (BMPR-I) and Type II (BMPR-II). Specifically, this compound exhibits a high affinity for BMPR-IA and a lower affinity for BMPR-II. The binding process follows a sequential model where this compound first engages with the high-affinity BMPR-IA, and this complex then recruits the BMPR-II to form a heterotetrameric complex.

Canonical Smad Signaling Pathway

The formation of the active receptor complex leads to the transphosphorylation and activation of the BMPR-I kinase domain by the constitutively active BMPR-II. The activated BMPR-I then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, binding to BMP-responsive elements in the promoters of target genes and recruiting co-activators to initiate their transcription. A primary target of this pathway is the master osteogenic transcription factor, Runt-related transcription factor 2 (Runx2).

Non-Canonical (Smad-Independent) Signaling Pathways

In addition to the canonical Smad pathway, this compound also activates several Smad-independent signaling cascades that play a crucial role in modulating the osteogenic response. These non-canonical pathways often involve members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The activation of these pathways can influence cell proliferation, survival, and differentiation, and they can also crosstalk with the Smad pathway to fine-tune the transcriptional regulation of osteoblast-specific genes. For instance, the TGF-β-activated kinase 1 (TAK1) has been identified as a key upstream activator of both the p38 MAPK and JNK pathways in response to BMP-2.

Crosstalk with the Wnt/β-catenin Pathway

Emerging evidence indicates a significant interplay between the BMP and Wnt/β-catenin signaling pathways in the regulation of bone formation. This compound has been shown to induce the expression of Wnt ligands, leading to an autocrine/paracrine activation of the canonical Wnt pathway. This, in turn, leads to the stabilization and nuclear translocation of β-catenin, which can cooperate with the Smad complex to synergistically enhance the expression of osteogenic target genes.

Quantitative Effects of this compound on Osteoblast Differentiation

The osteoinductive capacity of this compound can be quantified by measuring the expression and activity of key markers of osteoblast differentiation at different stages.

Table 1: Effect of this compound on Osteogenic Gene Expression in MC3T3-E1 Cells

| Gene Marker | This compound Concentration | Time Point | Fold Change vs. Control |

| Runx2 | 300 ng/mL | 4 days | ~2-fold increase[1] |

| Alkaline Phosphatase (ALP) | 300 ng/mL | 7 days | Significant upregulation[1] |

| Osteocalcin (OCN) | 300 ng/mL | 7 days | ~3-fold increase[1] |

Table 2: Dose-Dependent Effect of this compound on Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells

| This compound Concentration | Incubation Time | ALP Activity (Relative to Control) |

| 50 ng/mL | 72 hours | Significant increase[2] |

| 100 ng/mL | 72 hours | Further significant increase[2] |

| 200 ng/mL | 72 hours | Plateau or slight decrease[2] |

Table 3: Time-Course of Smad1/5/8 Phosphorylation in Osteoblasts

| This compound Concentration | Time Point | p-Smad1/5/8 Levels |

| 50 ng/mL | 10 minutes | Increased |

| 50 ng/mL | 30 minutes | Peak phosphorylation |

| 50 ng/mL | 60 minutes | Sustained high levels |

Experimental Protocols

Alkaline Phosphatase (ALP) Staining

This protocol outlines a common method for the qualitative assessment of ALP activity, an early marker of osteoblast differentiation.

Methodology:

-

Cell Culture: Plate osteoprogenitor cells (e.g., MC3T3-E1) in a multi-well plate and culture in osteogenic differentiation medium containing various concentrations of this compound for the desired time period (e.g., 3-7 days).

-

Washing: Gently aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Add an alkaline phosphatase staining solution (e.g., a solution containing 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT)) to each well and incubate in the dark at room temperature until a purple precipitate is visible.

-

Stopping the Reaction: Stop the staining reaction by aspirating the staining solution and washing the cells with distilled water.

-

Imaging: Visualize and document the results using a light microscope.

Alizarin Red S (ARS) Staining for Mineralization

This protocol is used to detect the deposition of calcium, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

References

An In-depth Technical Guide to the Recombinant Human BMP-6 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the signaling mechanisms initiated by Recombinant Human Bone Morphogenetic Protein-6 (BMP-6). It details the canonical and non-canonical pathways, presents quantitative data from key studies, and offers detailed experimental protocols for researchers investigating this critical signaling molecule.

Introduction to BMP-6

Bone Morphogenetic Protein-6 (BMP-6) is a secreted signaling protein belonging to the transforming growth factor-beta (TGF-β) superfamily[1][2][3]. Initially identified for their capacity to induce bone and cartilage formation, BMPs are now understood to be multifunctional cytokines that regulate a vast array of biological processes[2][4][5]. BMP-6, specifically, is a key player in embryogenesis, tissue morphogenesis, iron homeostasis, and cellular differentiation[2][5][6]. It exerts its effects by binding to specific cell surface receptors, initiating a cascade of intracellular events that ultimately alter gene expression[7][8]. This guide focuses on the molecular pathways activated by recombinant human BMP-6.

Core Signaling Pathways

BMP-6 signaling is transduced through two primary types of pathways: the canonical Smad-dependent pathway and the non-canonical or Smad-independent pathways.

Canonical (Smad-Dependent) Signaling Pathway

The best-characterized pathway for BMP signaling is the canonical Smad pathway, which involves a direct cascade from the cell surface to the nucleus[9][10].

-

Ligand Binding and Receptor Complex Formation : The biologically active form of BMP-6 is a disulfide-linked homodimer[5]. Signaling is initiated when the BMP-6 dimer binds to a heterotetrameric complex of two types of serine/threonine kinase receptors: Type I and Type II[11][12][13]. BMP-6 has been shown to bind with high affinity to Type I receptor Activin receptor-like kinase 2 (ALK-2) and, to a lesser extent, ALK-3 (BMPR-IA) and ALK-6 (BMPR-IB)[1][14][15]. The primary Type II receptors involved are BMP Type II Receptor (BMPR-II) and Activin Type II Receptor (ActR-II)[1][4]. The formation of this complex is a critical first step for signal transduction[16].

-

Receptor Activation : Upon ligand binding, the constitutively active Type II receptor kinase phosphorylates the Type I receptor within its glycine-serine rich (GS) domain, thereby activating it[8][16].

-

R-Smad Phosphorylation : The activated Type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8[4][14][17][18]. In several cell types, BMP-6 strongly induces the phosphorylation of Smad5 and, less efficiently, Smad1[1][12][14].

-

Co-Smad Complex Formation : The phosphorylated R-Smads (pSmad1/5/8) dissociate from the receptor and form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4[4][14][19].

-

Nuclear Translocation and Gene Regulation : This pSmad/Smad4 complex translocates into the nucleus, where it acts as a transcription factor[4][12][19]. The complex binds to specific DNA sequences known as BMP Response Elements (BREs) in the promoter regions of target genes, regulating their expression[4][20]. Key target genes of BMP-6 signaling include the Inhibitor of DNA binding (Id) proteins (Id1, Id2, Id3) and other regulatory factors like Noggin and Smad6[17][21].

Caption: Canonical BMP-6 Smad-dependent signaling pathway.

Non-Canonical (Smad-Independent) Signaling Pathways

In addition to the canonical Smad pathway, BMP-6 can activate several Smad-independent signaling cascades. These pathways often involve members of the mitogen-activated protein kinase (MAPK) family and can mediate distinct cellular responses[11][18][22].

-

p38 MAPK and ERK1/2 Pathways : Studies have shown that BMP-6 can rapidly induce the phosphorylation of p38 MAPK and ERK1/2 in various cell types[14][21][23]. This activation is mediated through TGF-β-activated kinase 1 (TAK1) and contributes to cellular processes like proliferation and differentiation[9][10]. For instance, in human granulosa-lutein cells, both the Smad and ERK1/2 pathways are required for BMP-6 to regulate gene expression[14].

-

Hippo Signaling Pathway : Recent evidence indicates that BMP-6 can modulate the Hippo signaling pathway by acting through its downstream effector TAZ (Transcriptional coactivator with PDZ-binding motif)[7][11]. This interaction can regulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), thereby influencing angiogenesis[11].

Caption: Overview of BMP-6 non-canonical signaling pathways.

Data Presentation: Quantitative Analysis

Quantitative data is essential for understanding the potency and dynamics of BMP-6 signaling. The following tables summarize key parameters from published research.

Table 1: Receptor Binding Affinities and Ligand Potency

| Ligand/Receptor Interaction | Parameter | Value | Cell/System Context | Reference |

| Recombinant Human BMP-6 | ED₅₀ | 0.02 - 0.15 µg/mL | Alkaline Phosphatase Production (ATDC5 cells) | [24] |

| Recombinant Human BMP-6 | ED₅₀ | 0.03 - 0.06 µg/mL | Alkaline Phosphatase Production (ATDC5 cells) | [25] |

| BMP-6 Homodimer + BMPR-IA | KD | 62.8 nM | Surface Plasmon Resonance | [26] |

| BMP-6 Homodimer + ActR-IIb | KD | 6.68 nM | Surface Plasmon Resonance | [26] |

| BMP-2/BMP-6 Heterodimer + BMPR-IA | KD | 1.02 nM | Surface Plasmon Resonance | [26] |

| BMP-2/BMP-6 Heterodimer + ActR-IIb | KD | 6.52 nM | Surface Plasmon Resonance | [26] |

Table 2: Downstream Signaling and Gene Expression Changes

| Experiment | Target | Fold Change / Effect | Time Point | Cell Type | Reference |

| BMP-6 (50 ng/mL) Treatment | Phosphorylated Smad1/5/8 | Increased Phosphorylation | 30 - 60 min | Human Granulosa-Lutein Cells | [14] |

| BMP-6 Treatment | Id1 mRNA | ~4-fold increase | 2 hours | Human B Cells | [17] |

| BMP-6 Treatment | Id1 Protein | ~16-fold increase | 24 hours | Human B Cells | [17] |

| BMP-6 (8 hours) | Osteoblast Marker Genes | Significant Induction | 8 hours | Human Mesenchymal Stem Cells | [27] |

| BMP-6 Treatment | Luciferase Activity (BRE-luc) | Concentration-dependent increase | 24 hours | RAW 264.7 Macrophages | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to analyze the BMP-6 signaling pathway.

Protocol: Luciferase Reporter Assay for BMP-6 Activity

This assay quantifies the transcriptional activity of the BMP-6 pathway by using a reporter gene (luciferase) under the control of a BMP Response Element (BRE).

Objective: To measure the dose-dependent activation of the Smad signaling pathway by recombinant human BMP-6.

Materials:

-

C2C12 myoblast cells (or other responsive cell line)[20].

-

pGL3(BRE)-luciferase reporter construct[20].

-

pTK-neo or similar selection plasmid.

-

Transfection reagent.

-

Cell culture medium (DMEM with 10% FBS).

-

Recombinant Human BMP-6.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Methodology:

-

Cell Culture and Transfection:

-

Culture C2C12 cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with the pGL3(BRE)-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol[20][28].

-

(Optional for stable cell line): Select for antibiotic resistance to generate a stable BRE-reporter cell line[20].

-

-

Cell Seeding and Starvation:

-

Seed the transfected cells into a 96-well plate at an appropriate density.

-

Once cells are attached and have reached desired confluency, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to reduce basal signaling.

-

-

BMP-6 Stimulation:

-

Cell Lysis:

-

Luminescence Measurement:

-

Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

-

Using a luminometer with automated injectors, add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

-

Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity (internal control)[28].

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized relative light units (RLU) against the concentration of BMP-6 to generate a dose-response curve.

-

Caption: Experimental workflow for a BMP-6 Luciferase Reporter Assay.

Protocol: Western Blot for Smad1/5/8 Phosphorylation

Objective: To detect the increase in phosphorylated Smad1/5/8 in response to BMP-6 stimulation.

Materials:

-

Responsive cell line (e.g., MC3T3-E1, C2C12, Jurkat)[1][14][21].

-

Recombinant Human BMP-6.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH or β-actin.

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Methodology:

-

Cell Culture and Stimulation:

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing inhibitors. Scrape and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody against phospho-Smad1/5/8 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

-

Detection and Analysis:

-

Visualize bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total Smad1 and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the phospho-Smad signal.

-

Protocol: Co-Immunoprecipitation (Co-IP) for Receptor-Smad Interaction

Objective: To demonstrate the physical interaction between BMP receptors and Smad proteins following BMP-6 stimulation.

Materials:

-

Cell line expressing tagged versions of receptors or Smads (or use antibodies against endogenous proteins).

-

Recombinant Human BMP-6.

-

Non-denaturing Lysis Buffer (e.g., Triton X-100 based).

-

Antibody for immunoprecipitation (e.g., anti-FLAG for a FLAG-tagged protein, or anti-ALK2).

-

Protein A/G magnetic beads or agarose resin.

-

Wash Buffer.

-

Elution Buffer (e.g., Glycine-HCl or Laemmli buffer).

Methodology:

-

Cell Stimulation and Lysis:

-

Stimulate cells with BMP-6 as described for Western blotting.

-

Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clear the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-ALK2) for 2-4 hours or overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washes and Elution:

-

Collect the beads and wash them 3-5 times with wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

-

Analysis by Western Blot:

-

Analyze the eluted proteins by Western blot using an antibody against the suspected interacting protein (e.g., anti-Smad1 or anti-Smad5).

-

The presence of a band for Smad1/5 in the ALK2 immunoprecipitate would indicate an interaction.

-

References

- 1. Characterization of bone morphogenetic protein-6 signaling pathways in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bone morphogenetic protein 6 - Wikipedia [en.wikipedia.org]

- 3. The Function and Regulation of BMP6 in Various Kinds of Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of bone morphogenetic protein-6 on macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. novusbio.com [novusbio.com]

- 6. uniprot.org [uniprot.org]

- 7. genecards.org [genecards.org]

- 8. mdpi.com [mdpi.com]

- 9. Smad6 is essential to limit BMP signaling during cartilage development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. BMP6/TAZ-Hippo signaling modulates angiogenesis and endothelial cell response to VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Structural Perspective of BMP ligands and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BMP-6 inhibits growth of mature human B cells; induction of Smad phosphorylation and upregulation of Id1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A rapid and sensitive bioassay for the simultaneous measurement of multiple bone morphogenetic proteins. Identification and quantification of BMP4, BMP6 and BMP9 in bovine and human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitory effects and target genes of bone morphogenetic protein 6 in Jurkat TAg cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Role of BMP Signaling in Endothelial Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BMP6 bone morphogenetic protein 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 24. rndsystems.com [rndsystems.com]

- 25. Human BMP-6 Recombinant Protein (120-06-10UG) [thermofisher.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Time series gene expression profiling and temporal regulatory pathway analysis of BMP6 induced osteoblast differentiation and mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. assaygenie.com [assaygenie.com]

- 29. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 30. med.emory.edu [med.emory.edu]

An In-depth Technical Guide to the Gene Expression Regulation of Bezeotermin Alfa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bezeotermin alfa is an investigational gene therapy agent designed to deliver the human Fibroblast Growth Factor 9 (FGF9) gene to target tissues. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's activity, with a focus on the regulation of gene expression. It details the signaling pathways activated by FGF9, presents available data on downstream gene expression changes, and outlines key experimental protocols for studying these effects. This document is intended to serve as a resource for researchers and professionals involved in the development and evaluation of gene therapies targeting angiogenesis and tissue regeneration.

Introduction to this compound and FGF9

This compound is a gene therapy product that utilizes a viral vector, likely an adeno-associated virus (AAV), to introduce the coding sequence for human FGF9 into target cells. FGF9 is a potent signaling protein that plays a crucial role in various biological processes, including embryonic development, cell proliferation, and, most notably for therapeutic applications, angiogenesis—the formation of new blood vessels.[1][2][3] The primary therapeutic rationale for this compound is to stimulate angiogenesis in ischemic tissues, such as in coronary artery disease, by providing a sustained, localized source of FGF9.[1][4][5]

The FGF9 Signaling Pathway

Upon expression and secretion from transduced cells, the FGF9 protein initiates a signaling cascade by binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on the surface of target cells. FGF9 primarily interacts with FGFR1, FGFR2, and FGFR3.[6][7] This binding event, facilitated by heparan sulfate proteoglycans as co-receptors, induces receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This activation triggers several key downstream signaling pathways that ultimately lead to changes in gene expression.

The three primary signaling cascades activated by FGF9 are:

-

RAS-MAPK Pathway: This pathway is central to cell proliferation and differentiation.

-

PI3K-Akt Pathway: This cascade is critically involved in cell survival and growth.

-

PLCγ Pathway: This pathway influences cell migration and morphology.

These pathways converge on the nucleus to modulate the activity of various transcription factors, thereby altering the expression of genes involved in angiogenesis, cell cycle progression, and extracellular matrix remodeling.

Regulation of Gene Expression by FGF9

The primary therapeutic effect of this compound is mediated by the FGF9-induced changes in the expression of genes critical for angiogenesis and tissue repair. While comprehensive quantitative data from this compound clinical trials is not publicly available, preclinical studies and in vitro experiments with FGF9 provide significant insights into its regulatory effects on gene expression.

Key Target Genes

The following table summarizes the key genes and gene families known to be regulated by FGF9 signaling.

| Target Gene/Family | Effect of FGF9 | Biological Process | References |

| VEGF (Vascular Endothelial Growth Factor) | Upregulation | Angiogenesis, Vascular Permeability | [8][9][10] |

| PDGF (Platelet-Derived Growth Factor) | Upregulation | Angiogenesis, Smooth Muscle Cell Recruitment | [11] |

| MMPs (Matrix Metalloproteinases) | Upregulation | Extracellular Matrix Remodeling, Cell Migration | [12] |

| N-cadherin | Upregulation | Cell Adhesion, Epithelial-Mesenchymal Transition | [9][12] |

| E-cadherin | Downregulation | Cell Adhesion, Epithelial-Mesenchymal Transition | [12] |

| Cyclins (e.g., Cyclin D1, Cyclin A1) | Upregulation | Cell Cycle Progression, Proliferation | [13] |

| CDKs (Cyclin-Dependent Kinases) | Upregulation | Cell Cycle Progression, Proliferation | [13] |

Quantitative Data from FGF9 Studies

Direct quantitative gene expression data for this compound is limited. However, studies on FGF9 overexpression in various models provide semi-quantitative insights.

| Experimental Model | Method | Key Findings | Reference |

| Lewis Lung Carcinoma Cells | Western Blot | FGF9 treatment increased protein levels of p-FAK, p-AKT, p-ERK1/2, N-cadherin, vimentin, and MMPs, while decreasing E-cadherin. | [12] |

| TM3 Mouse Leydig Progenitor Cells | Western Blot | FGF9 treatment increased protein levels of FGFR1 and FGFR2. | [13] |

| LNCaP Prostate Cancer Cells | Western Blot | Incubation with FGF9 induced the expression of N-cadherin and VEGF-A. | [9] |

| Bovine Granulosa Cells | RIA & Cell Counting | FGF9 inhibited IGF-I-induced progesterone and estradiol production while increasing cell numbers. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the gene expression regulation by FGF9.

Quantification of this compound Vector Copy Number

To assess the delivery and persistence of the this compound vector in target tissues, quantitative PCR (qPCR) or digital droplet PCR (ddPCR) can be employed to determine the vector genome copy number.

Protocol: Vector Genome Quantification by ddPCR [14][15][16][17]

-

Sample Preparation:

-

Excise target tissue and immediately freeze in liquid nitrogen or process fresh.

-

Homogenize the tissue and extract total genomic DNA using a commercial kit.

-

Treat the extracted DNA with DNase I to remove any contaminating unpackaged vector DNA.

-

-

ddPCR Reaction Setup:

-

Prepare a reaction mixture containing ddPCR Supermix for Probes, primers and a FAM-labeled probe specific to a unique region of the this compound vector genome (e.g., the FGF9 transgene or a synthetic polyA signal).

-

Add the DNase-treated sample DNA to the reaction mixture.

-

Generate droplets using a droplet generator.

-

-

PCR Amplification:

-

Transfer the droplets to a 96-well PCR plate and seal.

-

Perform PCR with an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

-

Data Acquisition and Analysis:

-

Read the droplets in a droplet reader to count the number of positive (fluorescent) and negative droplets.

-

The concentration of the target DNA (vector genomes) is calculated using Poisson statistics based on the fraction of positive droplets.

-

Normalize the vector copy number to a host reference gene (e.g., RNase P) to determine the average number of vector genomes per cell.

-

Analysis of Target Gene Expression by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is a standard method to quantify the changes in mRNA levels of FGF9 target genes.

Protocol: Two-Step RT-qPCR

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or column-based kits).

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase, random primers, and dNTPs.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene (e.g., VEGF, PDGF) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

-

Perform qPCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run for SYBR Green assays to ensure product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to a control group.

-

Analysis of Protein Expression and Signaling Pathway Activation by Western Blot

Western blotting is used to detect and quantify changes in the protein levels of FGF9 targets and the phosphorylation status of key signaling molecules.

Protocol: Western Blot for p-ERK and p-Akt [1][18]

-

Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

-

Conclusion

This compound represents a promising therapeutic strategy for diseases characterized by insufficient blood supply. Its mechanism of action is centered on the delivery of the FGF9 gene, which in turn orchestrates a complex program of gene expression leading to angiogenesis and tissue regeneration. The FGF9 signaling cascade, primarily acting through the RAS-MAPK, PI3K-Akt, and PLCγ pathways, upregulates the expression of key angiogenic factors such as VEGF and PDGF. While further clinical data is needed to fully quantify the in vivo gene expression changes induced by this compound, the existing body of research on FGF9 provides a strong foundation for understanding its therapeutic potential and for guiding future research and development in this field. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other FGF-based gene therapies.

References

- 1. Fibroblast Growth Factors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Studies of Angiogenic Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Gene Therapy to Treat Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. Various AAV Serotypes and Their Applications in Gene Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. FGF-dependent regulation of VEGF receptor 2 expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accumulation of FGF9 in prostate cancer correlates with epithelial-to-mesenchymal transition and induction of VEGF-A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of PDGF, VEGF and FGF signalling attenuates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FGF9/FGFR1 promotes cell proliferation, epithelial-mesenchymal transition, M2 macrophage infiltration and liver metastasis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Results of the phase I/II study and preliminary B cell gene signature of combined inhibition of glutamine metabolism and EGFR in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of Adeno-Associated Viral Genomes in Purified Vector Samples by Digital Droplet Polymerase Chain Reaction [jove.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Accurate Quantification and Characterization of Adeno-Associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Accurate Quantification and Characterization of Adeno-Associated Viral Vectors [frontiersin.org]

- 18. A quantitative method for evaluation of FGF family and FGF receptor family gene expression by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

a

It appears you have provided a comprehensive set of instructions for creating an in-depth technical guide, but the topic is currently listed as "a". Please specify the scientific topic you would like this guide to focus on.

Once you provide a topic, I will be able to proceed with the following steps to generate your in-depth technical guide or whitepaper:

-

Targeted Research: I will conduct thorough research on the specified topic, focusing on scholarly articles, whitepapers, and technical documentation relevant to researchers, scientists, and drug development professionals.

-

Data Synthesis and Tabulation: All quantitative data from the research will be summarized and organized into clear, structured tables for straightforward comparison and analysis.

-

Detailed Experimental Protocols: I will outline the detailed methodologies for key experiments cited in the research, providing a solid foundation for understanding and replicating the studies.

-

Visualization with Graphviz: I will create diagrams using the DOT language to illustrate signaling pathways, experimental workflows, and logical relationships, adhering to your specific formatting and color-coding requirements.

Please provide the specific topic you wish for me to cover. For example, you could suggest topics such as "The Role of mTOR in Autophagy," "CRISPR-Cas9 Gene Editing in Cancer Therapy," or "The Adenosine A2A Receptor as a Drug Target."

Safety Operating Guide

Navigating the Final Frontier of Research: A Guide to the Safe Disposal of Bezeotermin Alfa

For Immediate Implementation by Laboratory and Drug Development Professionals

The responsible management of investigational gene therapy products is paramount to ensuring the safety of personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of bezeotermin alfa, a novel gene therapy agent. While specific data for this compound is not publicly available, the following procedures are based on established best practices for the handling and disposal of gene therapy products.[1] Researchers must adapt these guidelines in accordance with their institution's specific protocols and local, state, and federal regulations.

Core Principles of Gene Therapy Waste Management

Gene therapy products, often utilizing viral vectors, require handling as biologic and potentially biohazardous agents.[1] A multidisciplinary approach involving pharmacists, physicians, nurses, infection control specialists, and environmental services is crucial for establishing robust safety procedures.[1]

Quantitative Data Considerations for Disposal

While no specific quantitative data for this compound could be located, the following table outlines critical parameters that researchers must determine and document for its safe disposal. This data should be readily available in the product's safety data sheet (SDS) or can be established through internal risk assessments.

| Parameter | Recommended Specification/Action | Rationale |

| Inactivation Agent Concentration | To be determined based on experimental validation. Common agents include 10% bleach solution or other validated virucidal disinfectants. | Ensures complete neutralization of the gene therapy vector, preventing unintended environmental release or exposure. |

| Contact Time for Inactivation | To be determined experimentally. Typically ranges from 15 to 60 minutes. | Guarantees sufficient time for the disinfectant to effectively inactivate the biological agent. |

| pH Range for Stability | Characterize the pH at which this compound is most and least stable. | Informs the selection of appropriate inactivation and cleaning agents to ensure efficacy. |

| Temperature Stability | Determine the temperature range for product stability and potential degradation temperatures. Most gene therapy products require cryogenic storage (below -60°C or -150°C).[2] | Critical for maintaining product integrity during storage and for informing thermal inactivation protocols, if applicable. |

| Biohazard Classification | Follow institutional and regulatory guidelines for Biosafety Level (BSL) classification. | Dictates the required personal protective equipment (PPE), engineering controls, and waste handling procedures. |

Experimental Protocols for Inactivation (General Guidance)

The following is a generalized protocol for validating an inactivation procedure for a gene therapy agent like this compound. This protocol must be adapted and validated for the specific agent and laboratory conditions.

Objective: To determine the efficacy of a selected disinfectant in inactivating this compound.

Materials:

-

This compound stock solution of known concentration.

-

Selected disinfectant (e.g., 10% sodium hypochlorite).

-

Neutralizing agent for the disinfectant.

-

Appropriate cell line for infectivity assay.

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

-

Biological safety cabinet (BSC).

Methodology:

-

Prepare serial dilutions of the disinfectant.

-

In separate tubes, mix a fixed volume of this compound with each disinfectant dilution. Include a control tube with this compound and a mock solution without disinfectant.

-

Incubate the mixtures for a predetermined contact time (e.g., 15, 30, 60 minutes) at room temperature.

-

At the end of the incubation period, add a neutralizing agent to stop the disinfectant's activity.

-

Perform an infectivity assay by adding the treated this compound to the appropriate cell line.

-

After a suitable incubation period, assess the cytopathic effect or use a quantitative assay (e.g., qPCR for viral genes) to determine the level of residual infectivity.

-

The effective disinfectant concentration and contact time are those that result in a complete loss of infectivity.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the safe disposal of this compound, from initial handling to final disposal.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.